Chemical structure and properties of E-5-(2-Carbomethoxyvinyl)-2'-deoxy-5'-O-DMT-uridine
Chemical structure and properties of E-5-(2-Carbomethoxyvinyl)-2'-deoxy-5'-O-DMT-uridine
An In-Depth Technical Guide to E-5-(2-Carbomethoxyvinyl)-2'-deoxy-5'-O-DMT-uridine: Structure, Properties, Synthesis, and Applications
Introduction
In the landscape of modern drug discovery and molecular biology, modified nucleosides are foundational tools that drive innovation. Unlike their natural counterparts, which are the fundamental building blocks of DNA and RNA, chemically altered nucleosides offer enhanced stability, novel functionalities, and targeted biological activity.[1] These attributes have positioned them as critical components in the development of antiviral and anticancer therapeutics, as well as in the synthesis of custom oligonucleotides for research, diagnostics, and RNA-based medicines.[2][3]
This guide provides a comprehensive technical overview of E-5-(2-Carbomethoxyvinyl)-2'-deoxy-5'-O-DMT-uridine, a specialized derivative of 2'-deoxyuridine. We will dissect its chemical architecture, explore its physicochemical properties, detail a robust synthetic pathway with explanations for key methodological choices, and illuminate its primary applications. This document is intended for researchers, chemists, and drug development professionals who utilize modified nucleosides to advance their scientific objectives.
Section 1: Chemical Identity and Physicochemical Properties
E-5-(2-Carbomethoxyvinyl)-2'-deoxy-5'-O-DMT-uridine is a multi-functional molecule designed for specific applications, primarily in solid-phase oligonucleotide synthesis. Its structure incorporates three key modifications to the native 2'-deoxyuridine scaffold, each serving a distinct purpose.
Caption: Chemical structure highlighting the core components.
The table below summarizes the key physicochemical properties of this compound, providing essential data for its handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 869355-22-6 | [4][5][6] |
| Molecular Formula | C₃₄H₃₄N₂O₉ | [4][5] |
| Molecular Weight | 614.66 g/mol | [4] |
| Appearance | Typically a white to off-white powder or solid | General |
| Purity | ≥95% (as specified by commercial suppliers) | [4] |
| Solubility | Soluble in organic solvents like Dichloromethane, Acetonitrile, DMF | General |
| Storage Conditions | 4°C, desiccated, protected from light | [6] |
Section 2: The Rationale for Modification - A Scientific Perspective
The utility of E-5-(2-Carbomethoxyvinyl)-2'-deoxy-5'-O-DMT-uridine stems directly from its engineered chemical features. Understanding the function of each modification is crucial to appreciating its role in synthesis and biology.
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The 5'-O-Dimethoxytrityl (DMT) Group : This bulky, acid-labile protecting group is the cornerstone of modern automated oligonucleotide synthesis.[7] Its purpose is to cap the 5'-hydroxyl group of the deoxyribose sugar, preventing unwanted reactions during the phosphoramidite coupling step.[] The key advantage of the DMT group is its stability under the basic and neutral conditions of the synthesis cycle, coupled with its rapid and clean removal by a mild acid (e.g., trichloroacetic acid). This deprotection step regenerates the 5'-hydroxyl of the growing oligonucleotide chain, preparing it for the addition of the next nucleotide.[7] This controlled, stepwise addition is what enables the precise construction of long DNA sequences.
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The 2'-Deoxyribose Sugar : The absence of a hydroxyl group at the 2' position of the furanose ring defines this molecule as a deoxyribonucleoside, making it a building block for DNA, not RNA. This distinction is fundamental for applications aimed at creating synthetic DNA strands or DNA-based therapeutics.
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The E-5-(2-Carbomethoxyvinyl) Group : Modification at the C5 position of the pyrimidine base is a well-established strategy for altering the biological and physical properties of nucleosides and the oligonucleotides that contain them.[9] The introduction of the electron-withdrawing carbomethoxyvinyl moiety can influence base pairing, enhance resistance to degradation by nucleases, and serve as a reactive handle for further chemical modifications. In a therapeutic context, C5-substituted pyrimidine nucleosides are widely investigated as antiviral agents.[10][11] The mechanism often involves phosphorylation of the nucleoside by viral kinases, followed by its incorporation into the replicating viral genome, which ultimately inhibits viral DNA synthesis and terminates replication.[4][12]
Section 3: Synthesis and Purification
The synthesis of E-5-(2-Carbomethoxyvinyl)-2'-deoxy-5'-O-DMT-uridine is a multi-step process that requires precise control over reaction conditions. The following protocol outlines a logical and field-proven pathway, starting from the commercially available 5-iodo-2'-deoxyuridine.
Caption: Synthetic workflow for the target compound.
Experimental Protocol:
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Step 1: 5'-O-Protection with DMT-Chloride
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Rationale: To selectively protect the primary 5'-hydroxyl group, leaving the 3'-hydroxyl available for future phosphitylation. This selectivity is achieved due to the higher reactivity of the primary hydroxyl compared to the secondary one.
-
Procedure:
-
Dissolve 5-iodo-2'-deoxyuridine in anhydrous pyridine in a flame-dried, argon-purged flask.
-
Add 4,4'-dimethoxytrityl chloride (DMT-Cl) in a slight molar excess (e.g., 1.1 equivalents).[13]
-
Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with methanol and remove the solvent under reduced pressure.
-
Purify the resulting 5'-O-DMT-5-iodo-2'-deoxyuridine intermediate by silica gel column chromatography.
-
-
-
Step 2: Palladium-Catalyzed Heck Cross-Coupling
-
Rationale: The Heck reaction is a powerful and reliable method for forming carbon-carbon bonds. It is chosen here for its high efficiency in coupling vinyl compounds (methyl acrylate) to aryl or vinyl halides (the 5-iodo-uracil base) with excellent stereochemical control, ensuring the formation of the desired E-isomer.[14]
-
Procedure:
-
Combine the purified 5'-O-DMT-5-iodo-2'-deoxyuridine, a palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand), and a base (e.g., triethylamine) in an appropriate solvent like acetonitrile.
-
Add methyl acrylate in excess.
-
Heat the mixture under an inert atmosphere and monitor by TLC or HPLC.
-
Once the starting material is consumed, cool the reaction, filter off the catalyst, and concentrate the filtrate.
-
-
-
Step 3: Purification and Quality Control
-
Rationale: Rigorous purification is essential to remove unreacted starting materials, catalyst residues, and reaction byproducts, ensuring the final compound meets the high-purity standards required for oligonucleotide synthesis (typically >95%).
-
Procedure:
-
Purify the crude product from Step 2 using silica gel column chromatography, employing a gradient of ethyl acetate in hexane or dichloromethane.
-
Combine the fractions containing the pure product and evaporate the solvent.
-
Confirm the identity and purity of the final product using:
-
¹H and ¹³C NMR Spectroscopy: To verify the chemical structure.
-
Mass Spectrometry (e.g., ESI-MS): To confirm the molecular weight.[15]
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
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-
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Section 4: Core Applications in Research and Development
The primary value of E-5-(2-Carbomethoxyvinyl)-2'-deoxy-5'-O-DMT-uridine lies in its application as a precursor for synthesizing modified DNA.
Oligonucleotide Synthesis
Before it can be used in an automated DNA synthesizer, the 3'-hydroxyl group of the title compound must be converted into a reactive phosphoramidite. This is achieved by reacting it with an agent like 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.[13] The resulting phosphoramidite is the final building block that is incorporated into a growing DNA chain during solid-phase synthesis.
The phosphoramidite method is a cyclical process, with each cycle adding one nucleotide.
Caption: The automated phosphoramidite synthesis cycle.
Oligonucleotides containing the E-5-(2-carbomethoxyvinyl)uridine modification can be used in various applications, including antisense therapy, siRNA, and diagnostic probes, where enhanced stability and modified binding properties are advantageous.
Therapeutic Potential
While the DMT-protected form is a synthetic intermediate, the corresponding deprotected nucleoside, E-5-(2-Carbomethoxyvinyl)-2'-deoxyuridine, is of significant interest as a potential therapeutic agent. Its structure is analogous to other C5-vinyl-substituted pyrimidines, such as (E)-5-(2-bromovinyl)-2'-deoxyuridine (Brivudine), which are potent inhibitors of herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV).[10][11]
The proposed mechanism of action involves selective phosphorylation by viral thymidine kinase, an enzyme not as active in uninfected host cells.[4] The resulting monophosphate is further converted to the triphosphate form, which acts as a competitive inhibitor of viral DNA polymerase, leading to the termination of viral DNA replication.[4]
Conclusion
E-5-(2-Carbomethoxyvinyl)-2'-deoxy-5'-O-DMT-uridine stands as a testament to the power of rational chemical design in the life sciences. It is not merely a chemical compound but a precision tool, engineered for the demanding process of automated oligonucleotide synthesis. The strategic placement of the 5'-DMT protecting group, the 2'-deoxy backbone, and the C5-carbomethoxyvinyl modification provides chemists and biologists with a versatile building block for creating novel DNA structures. Its applications range from the synthesis of highly stable therapeutic oligonucleotides to its potential as a precursor for developing new antiviral drugs. A thorough understanding of its structure, properties, and synthesis is therefore essential for any scientist working at the cutting edge of nucleic acid chemistry and drug development.
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